Lenampicillin hydrochloride
Overview
Description
Varacillin is a compound known for its antiviral properties, particularly against influenza viruses, herpes viruses, human immunodeficiency viruses, and hemorrhagic fever viruses . It is derived from humic acid, a long-chain molecule that is high in molecular weight, dark brown in color, and soluble in an alkaline solution . Varacillin is unique due to its high purity and the specific extraction process used to obtain it, making it safe for human consumption .
Scientific Research Applications
Varacillin has a wide range of scientific research applications, including:
Chemistry: Varacillin is used as a model compound in studies involving humic substances and their interactions with various chemical agents.
Biology: Research on Varacillin focuses on its antiviral properties and its potential use in developing new antiviral drugs.
Mechanism of Action
Target of Action
Lenampicillin hydrochloride primarily targets bacterial penicillin binding proteins (transpeptidase) . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .
Mode of Action
This compound, as a prodrug of ampicillin, inhibits the activity of bacterial penicillin binding proteins . This inhibition disrupts the synthesis of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The action of this compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the penicillin binding proteins, this compound prevents the proper formation of the cell wall, disrupting the integrity of the bacterial cell and leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound are such that after oral administration, ampicillin is rapidly formed . This transformation allows for the quick and effective delivery of the active compound to the site of infection . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound contribute to its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of the bacterial cell wall synthesis . This disruption leads to the death of the bacterial cells, effectively combating the bacterial infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH levels, temperature, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the drug . Understanding these factors can guide the appropriate use and dosage of this compound.
Biochemical Analysis
Biochemical Properties
Lenampicillin hydrochloride works by inhibiting the synthesis of the bacterial cell wall, which is critical for bacterial growth and survival . It achieves this by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are enzymes involved in the final stages of synthesizing peptidoglycan, an essential component of the bacterial cell wall .
Cellular Effects
By interrupting the process of peptidoglycan synthesis, this compound ultimately leads to cell lysis and death of the bacterium . This bactericidal action makes this compound highly effective in treating a variety of infections caused by Gram-positive and Gram-negative bacteria .
Molecular Mechanism
The mechanism of action of this compound involves disrupting bacterial cell wall synthesis, leading to effective bacterial eradication . It binds to specific penicillin-binding proteins (PBPs) inside the bacterial cell wall, interrupting the process of peptidoglycan synthesis .
Temporal Effects in Laboratory Settings
The onset of action for this compound is relatively quick, with therapeutic levels achieved within one to two hours after oral ingestion . This rapid onset is beneficial for patients needing prompt relief from bacterial infections .
Metabolic Pathways
The main metabolite in peripheral plasma was 2,3-butanediol after oral administration of this compound in rats and dogs . On the other hand, high levels of acetoin were found in portal plasma for the early period after dosing of this compound .
Transport and Distribution
The method of administration of this compound largely depends on the nature and severity of the infection being treated . For instance, oral forms are generally prescribed for mild to moderate infections, while intravenous administration may be reserved for more severe cases or those requiring rapid intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Varacillin involves the extraction of humic acid from soil, peat, or lignite. This process includes autoclaving and other purification steps to remove harmful microbial agents such as bacteria, parasites, and viruses .
Industrial Production Methods: Industrial production of Varacillin follows stringent protocols to maintain its purity and efficacy. The process involves large-scale extraction and purification of humic acid, followed by quality control measures to ensure the final product meets the required standards for human consumption .
Chemical Reactions Analysis
Types of Reactions: Varacillin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antiviral properties and its ability to interact with different molecular targets.
Common Reagents and Conditions: Common reagents used in the reactions involving Varacillin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of Varacillin depend on the specific reaction conditions and reagents used. These products are often intermediates that contribute to the compound’s antiviral activity.
Comparison with Similar Compounds
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSETTYJSGMCR-GLCLSGQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057835 | |
Record name | Lenampicillin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80734-02-7 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80734-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenampicillin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenampicillin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENAMPICILLIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.